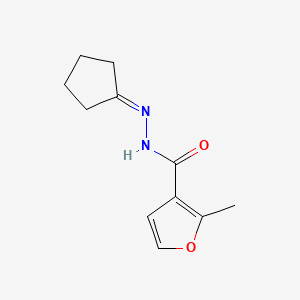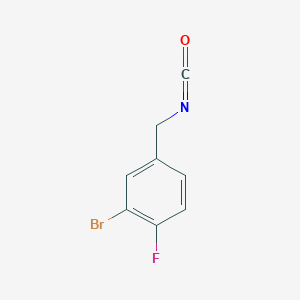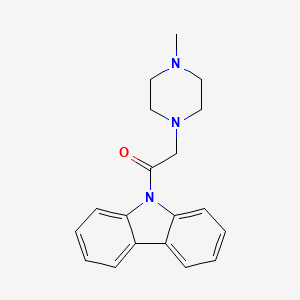
N'-cyclopentylidene-2-methylfuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopentylidene-2-methylfuran-3-carbohydrazide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is part of the furan derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N’-cyclopentylidene-2-methylfuran-3-carbohydrazide typically involves the reaction of 2-methylfuran-3-carbohydrazide with cyclopentanone under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
N’-cyclopentylidene-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-cyclopentylidene-2-methylfuran-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The furan ring and the hydrazide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-cyclopentylidene-2-methylfuran-3-carbohydrazide can be compared with other similar compounds such as:
Carboxine: A well-known fungicide with a similar furan ring structure.
Oxicarboxine: Another fungicide with a similar mode of action.
Boscalid: A modern fungicide with higher biological activity and broader action spectrum.
These compounds share structural similarities but differ in their biological activities and applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-8-10(6-7-15-8)11(14)13-12-9-4-2-3-5-9/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
CHKUMYLHIJBRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)
![Phenyl 2-({[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexyl]carbonyl}oxy)benzoate (non-preferred name)](/img/structure/B12458521.png)
![9-methyl-3-[(E)-(phenylimino)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12458522.png)
![5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12458527.png)

![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
![L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-;L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-](/img/structure/B12458536.png)
![(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12458541.png)

![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)
![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12458583.png)
